REACTION_CXSMILES
|
[I-].[CH3:2][O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([C:12]2[O:13][CH2:14]C(C)(C)[N+]=2C)=[C:6]([CH:20]([CH3:28])[CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:5]=1.[OH-:29].[Na+].Cl.C[Si](C=[N+]=[N-])(C)C>CO.C1C=CC=CC=1>[CH3:14][O:13][C:12](=[O:29])[C:7]1[CH:8]=[C:9]([O:10][CH3:11])[C:4]([O:3][CH3:2])=[CH:5][C:6]=1[CH:20]([CH3:28])[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1,2.3|
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Name
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2-[4,5-dimethoxy-2-(1-methyl-2-phenyl-ethyl)-phenyl]-3,4,4-trimethyl-4,5-dihydro-oxazolium iodide
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Quantity
|
5.132 g
|
Type
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reactant
|
Smiles
|
[I-].COC1=CC(=C(C=C1OC)C=1OCC([N+]1C)(C)C)C(CC1=CC=CC=C1)C
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Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
52 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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6.3 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was warmed to reflux
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
|
washed with H2O
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Type
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WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
to give a crude acid (3.228 g)
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Type
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CONCENTRATION
|
Details
|
After 30 minutes the solution was concentrated in vacuo
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)OC)OC)C(CC1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.886 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |